2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) .
Industrial Production Methods
For industrial-scale production, the use of heterogeneous catalysts such as CuOx-ZnO/Al2O3-TiO2 has been explored. This method allows for the efficient conversion of 2-aminopyridines and nitriles to the desired triazolopyridine derivatives . Additionally, mechanochemical methods involving the reaction between azinium-N-imines and nitriles in the presence of copper acetate have been developed for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group or the methyl groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted triazolopyridines, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly for kinases and phosphodiesterases.
Mechanism of Action
The mechanism of action of 2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as an inverse agonist for the RORγt receptor and as an inhibitor for JAK1 and JAK2 kinases . These interactions disrupt the normal signaling pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Another triazolopyridine derivative with similar biological activities.
Pyrazolo[1,5-a]pyrimidine: Known for its antimetabolite properties in purine biochemical reactions.
1,2,4-Triazolo[4,3-a]pyrimidine: Studied for its pharmacological and therapeutic roles.
Uniqueness
2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block for the synthesis of various bioactive compounds and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Biological Activity
2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the triazole family and is characterized by its unique structure which contributes to its interaction with various biological targets. Understanding its biological activity is crucial for the development of therapeutic agents.
- Molecular Formula : C7H9N5
- Molar Mass : 163.18 g/mol
- Density : 1.61 g/cm³
- Melting Point : 201-203 °C
- pKa : 2.66 (predicted)
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial and antichlamydial properties.
Antimicrobial Activity
Recent research indicates that derivatives of triazolo compounds exhibit significant antimicrobial properties. In particular:
- The compound demonstrated moderate activity against Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MIC) ranging from 8 to 64 µg/mL .
- The presence of the amino group in the structure enhances the interaction with bacterial targets, potentially leading to increased efficacy compared to other compounds in the same class.
Antichlamydial Activity
A study highlighted that certain derivatives of triazolo compounds show selective activity against Chlamydia species. The findings suggest that:
- Compounds based on this scaffold can inhibit Chlamydia growth effectively, indicating a promising avenue for developing new antichlamydial agents .
The exact mechanism of action for this compound is still under investigation. However, it is believed that:
- The triazole ring system may interfere with nucleic acid synthesis or function by mimicking natural substrates or by inhibiting key enzymes involved in these processes.
Case Studies
Several studies have documented the synthesis and biological evaluation of this compound:
- Synthesis and Evaluation :
- Comparative Analysis :
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C8H10N4 |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C8H10N4/c1-5-3-4-6(2)12-7(5)10-8(9)11-12/h3-4H,1-2H3,(H2,9,11) |
InChI Key |
AFAPAYMWXIGQCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N2C1=NC(=N2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.